molecular formula C10H14N2O B2621012 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine CAS No. 2199416-73-2

4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine

Cat. No. B2621012
CAS RN: 2199416-73-2
M. Wt: 178.235
InChI Key: URBBYHZEWBZHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine, also known as CP-506, is a synthetic compound that has been extensively studied for its potential use in scientific research. This pyrimidine derivative has shown promising results in various studies, particularly in the field of neuroscience.

Mechanism of Action

4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine acts as a positive allosteric modulator of the α7 nAChR, which enhances the receptor's response to acetylcholine. This leads to increased activity of the receptor and subsequent activation of downstream signaling pathways. 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine also modulates the activity of the NMDA receptor by increasing its sensitivity to glutamate, which enhances synaptic plasticity and neuronal development.
Biochemical and Physiological Effects:
4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance cognitive function, improve memory, and increase attention span. 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine has also been shown to have potential therapeutic effects in various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression.

Advantages and Limitations for Lab Experiments

4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine has several advantages for lab experiments, including its high purity and potency, as well as its well-characterized mechanism of action. However, 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine also has some limitations, such as its relatively short half-life and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine. One area of interest is the development of more potent and selective α7 nAChR modulators based on the structure of 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine. Another potential direction is the investigation of the therapeutic potential of 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine in various neurological disorders, particularly those involving dysfunction of the α7 nAChR or NMDA receptor. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine, as well as its potential side effects and toxicity.

Synthesis Methods

4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine can be synthesized using a multi-step process, starting with the reaction of 4-chloro-5,6-dimethylpyrimidine with cyclopropylmethanol in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product, 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine. This synthesis method has been optimized to produce high yields of 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine with high purity.

Scientific Research Applications

4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various neurological processes such as learning and memory, attention, and sensory processing. 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and neuronal development.

properties

IUPAC Name

4-(cyclopropylmethoxy)-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-8(2)11-6-12-10(7)13-5-9-3-4-9/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBBYHZEWBZHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.